1,1,3,3-Tetrachloro-1,3-disilabutane
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Overview
Description
1,1,3,3-Tetrachloro-1,3-disilabutane is an organosilicon compound with the molecular formula C2H6Cl4Si2. It is a colorless liquid with relatively low volatility and is primarily used as a catalyst in various organic synthesis reactions . This compound is known for its ability to facilitate reactions involving silanes and chlorinated alkanes, as well as promoting coupling reactions between alkyl halides and silanes .
Mechanism of Action
Target of Action
This compound is primarily used as a chemical intermediate , suggesting that its targets may be other chemical compounds in a reaction rather than biological entities.
Mode of Action
As a chemical intermediate, it likely interacts with other compounds to facilitate chemical reactions .
Pharmacokinetics
Its physical properties such as boiling point (166-7°c), density (1317 g/cm³), and specific gravity (132) have been documented . These properties may influence its behavior in a biological system, but more research is needed to understand its pharmacokinetics.
Result of Action
As a chemical intermediate, its primary role is likely in facilitating chemical reactions rather than exerting a direct effect on cells or molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetrachloro-1,3-disilabutane. For instance, it has a hydrolytic sensitivity of 8, indicating that it reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of water or humidity could potentially affect its stability and efficacy.
Preparation Methods
1,1,3,3-Tetrachloro-1,3-disilabutane can be synthesized through the reaction of chlorosilanes (such as dichlorosilane) with compounds containing double carbon bonds (such as 1-butyne) . The reaction typically requires the use of nucleophilic reagents like bases or metal halides to proceed efficiently . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the desired product quality .
Chemical Reactions Analysis
1,1,3,3-Tetrachloro-1,3-disilabutane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where chlorine atoms are replaced by other groups.
Coupling Reactions: It can facilitate coupling reactions between alkyl halides and silanes, forming new carbon-silicon bonds.
Hydrolysis: In the presence of moisture or water, this compound reacts rapidly, releasing hydrogen chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while hydrolysis typically produces silanols and hydrogen chloride .
Scientific Research Applications
1,1,3,3-Tetrachloro-1,3-disilabutane has several scientific research applications, including:
Comparison with Similar Compounds
1,1,3,3-Tetrachloro-1,3-disilabutane can be compared with other similar organosilicon compounds, such as:
1,1,3,3-Tetramethyl-1,3-disilacyclobutane: This compound has similar structural features but differs in its reactivity and applications.
1,1,3,3-Tetramethyldisiloxane: Another related compound with different chemical properties and uses.
1,1,3,3-Tetraisopropyldisiloxane: Known for its use in silylation reactions and protection of hydroxy functions in nucleotides.
The uniqueness of this compound lies in its specific reactivity with chlorinated alkanes and its ability to promote coupling reactions between alkyl halides and silanes .
Properties
InChI |
InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGHMQXJBDVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C[Si](Cl)Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576255 |
Source
|
Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148859-49-8 |
Source
|
Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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